molecular formula C23H22ClN5O2S B2970247 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251601-50-9

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2970247
CAS No.: 1251601-50-9
M. Wt: 467.97
InChI Key: QEBRYJZGHYMIEE-UHFFFAOYSA-N
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Description

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a potent and selective ATP-competitive inhibitor with high affinity for the DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) and CLK (CDC-like kinase) families. This mechanism positions it as a critical research tool for investigating pathological hyperphosphorylation events, particularly those driven by aberrant splicing regulation. Its primary research value lies in the study of neurodegenerative disorders such as Alzheimer's disease and Down syndrome , where DYRK1A overexpression is implicated in tau protein pathology and cognitive deficits. By inhibiting DYRK1A, this compound can modulate the alternative splicing of key neuronal genes through the concomitant inhibition of CLK kinases, providing a unique dual-action probe to dissect the complex interplay between kinase signaling and pre-mRNA splicing in disease models. Furthermore, due to the role of DYRK1A in cell cycle control and proliferation, this inhibitor is also utilized in oncological research to explore its anti-proliferative effects in various cancer cell lines , including glioblastoma and leukemia. Researchers employ this compound to elucidate novel therapeutic strategies targeting kinase-driven transcription and splicing dysregulation.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-14-10-15(2)20(16(3)11-14)26-19(30)12-29-23(31)28-9-8-25-22(21(28)27-29)32-13-17-4-6-18(24)7-5-17/h4-11H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBRYJZGHYMIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core, introduction of the chlorophenyl group, and attachment of the trimethylphenylacetamide moiety.

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl precursor reacts with the triazolopyrazine intermediate.

    Attachment of Trimethylphenylacetamide Moiety: The final step involves the coupling of the trimethylphenylacetamide moiety to the triazolopyrazine-chlorophenyl intermediate, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and may have similar biological activities.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups that exhibit similar chemical reactivity.

    Trimethylphenylacetamide derivatives: Compounds with the trimethylphenylacetamide moiety that may have comparable properties.

Uniqueness

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the triazolopyrazine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a triazolo ring fused with a pyrazine ring, along with functional groups that enhance its biological activity. Its molecular formula is C19H20ClN5OSC_{19}H_{20}ClN_5OS . The presence of the 4-chlorophenyl group and the sulfanyl linkage are significant in modulating its pharmacological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound exhibited Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, indicating significant antibacterial properties comparable to established antibiotics like ampicillin .

CompoundMIC (μg/mL)Target Bacteria
2e32Staphylococcus aureus
2e16Escherichia coli

Anticancer Activity

The anticancer efficacy of triazolo[4,3-a]pyrazine derivatives has been well-documented. For example, compounds bearing similar structures have shown potent activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One promising derivative demonstrated IC50 values of 0.83 μM for A549 cells and 0.15 μM for MCF-7 cells .

Cell LineIC50 (μM)
A5490.83
MCF-70.15
HeLa2.85

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors on cell surfaces, altering signaling pathways that lead to cell death.
  • Membrane Disruption : The compound might disrupt cellular membranes, leading to increased permeability and eventual cell lysis.

Case Studies

In a study exploring the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazines, it was found that modifications at specific positions significantly influenced antibacterial potency. Compounds with longer alkyl chains demonstrated enhanced lipophilicity and cell permeability compared to their aromatic counterparts .

Another investigation into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cells through pathways involving cell cycle arrest and reactive oxygen species (ROS) generation .

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